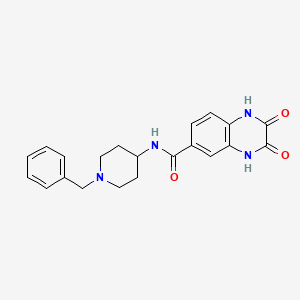![molecular formula C22H14F2O3 B11142960 6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one](/img/structure/B11142960.png)
6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core substituted with fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a halogenated benzofuran derivative with a fluorophenyl boronic acid or ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzofuran core or the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It may serve as a probe for studying biological pathways and interactions involving benzofuran derivatives.
Industry: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorophenyl groups may enhance its binding affinity to specific receptors or enzymes, leading to modulation of their activity. Additionally, the benzofuran core can interact with various biological macromolecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran class, known for its diverse biological activities.
2-Phenylbenzofuran: A derivative with a phenyl group at the 2-position, exhibiting different biological properties.
3-Fluorobenzofuran:
Uniqueness
6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one is unique due to the presence of both 2-fluorophenyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H14F2O3 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H14F2O3/c23-16-6-3-4-14(10-16)11-21-22(25)18-9-8-17(12-20(18)27-21)26-13-15-5-1-2-7-19(15)24/h1-12H,13H2/b21-11- |
InChI Key |
PDNIHNCNNBGIMP-NHDPSOOVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-butoxyphenyl)carbonyl]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142884.png)
![(E)-3-(4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(toluene-4-sulfonyl)-acrylonitrile](/img/structure/B11142888.png)
![1-(4-Bromophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142900.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11142903.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11142904.png)

![2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B11142909.png)

![6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142921.png)
![(2Z)-6-(4-methylbenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11142932.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate](/img/structure/B11142947.png)
![2-(4-chlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11142954.png)
![6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11142955.png)
![2-(dipropylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142957.png)
